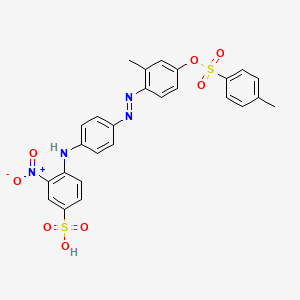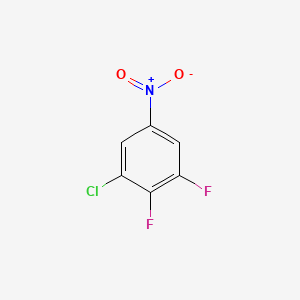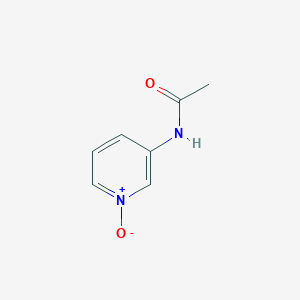
N-(1-Oxidopyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Oxidopyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is characterized by the presence of a pyridine ring with an oxidized nitrogen atom and an acetamide group attached to the third position of the ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
The synthesis of N-(1-Oxidopyridin-3-yl)acetamide typically involves the oxidation of pyridine derivatives followed by acetamidation. One common synthetic route includes the oxidation of 3-aminopyridine to form 3-nitropyridine, which is then reduced to 3-aminopyridine N-oxide. The final step involves the acetamidation of 3-aminopyridine N-oxide to yield this compound. Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .
化学反応の分析
N-(1-Oxidopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
科学的研究の応用
N-(1-Oxidopyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(1-Oxidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridine ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetamide group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
N-(1-Oxidopyridin-3-yl)acetamide can be compared with other pyridine derivatives and acetamide compounds. Similar compounds include:
3-aminopyridine N-oxide: A precursor in the synthesis of this compound.
N-(1-oxidopyridin-1-ium-2-yl)acetamide: A structural isomer with the acetamide group attached to the second position of the pyridine ring.
N-(1-oxidopyridin-1-ium-4-yl)acetamide: Another isomer with the acetamide group attached to the fourth position of the pyridine ring. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
N-(1-oxidopyridin-1-ium-3-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)8-7-3-2-4-9(11)5-7/h2-5H,1H3,(H,8,10) |
InChIキー |
PXIZJUJPHCTYAR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C[N+](=CC=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)
![7,18-bis(4-ethoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1360143.png)

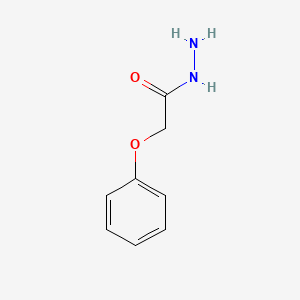
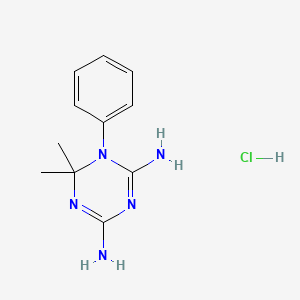

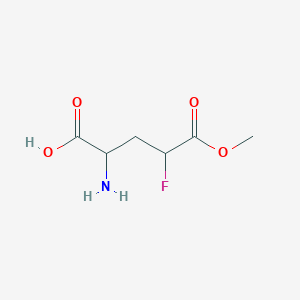
![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)

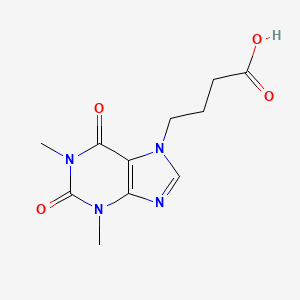
![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)
![2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360157.png)
